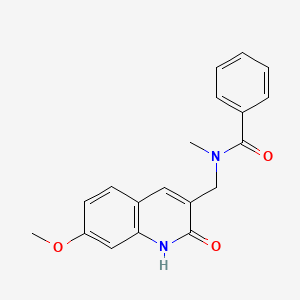
N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide, also known as GMX1778, is a small molecule inhibitor that targets NAD+ synthesis. NAD+ is an essential coenzyme involved in various cellular processes, including DNA repair, metabolism, and aging. Inhibition of NAD+ synthesis by GMX1778 has shown promising results in preclinical studies for the treatment of cancer and metabolic disorders.
Mecanismo De Acción
N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide inhibits the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the synthesis of NAD+. NAD+ is an essential coenzyme that plays a critical role in various cellular processes, including DNA repair, metabolism, and aging. Inhibition of NAD+ synthesis by N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide leads to decreased cell viability and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has been shown to have several biochemical and physiological effects on cells. Inhibition of NAD+ synthesis by N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide leads to decreased ATP production, increased oxidative stress, and activation of the AMP-activated protein kinase (AMPK) pathway. These effects contribute to the anti-tumor and metabolic benefits observed in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has several advantages for lab experiments, including its specificity for NAMPT and its ability to inhibit NAD+ synthesis. However, N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has limitations, including its low solubility in water and its potential toxicity at high doses. Additionally, N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.
Direcciones Futuras
There are several future directions for research on N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide. One area of focus is the development of more potent and selective NAMPT inhibitors. Additionally, further studies are needed to determine the optimal dosing and administration of N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide for therapeutic use. Finally, clinical trials are needed to evaluate the safety and efficacy of N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide in humans for the treatment of cancer and metabolic disorders.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide involves several steps, starting with the reaction of 2-hydroxy-7-methoxyquinoline with methyl 3-aminobenzoate to form the intermediate product. The intermediate is then reacted with N-methyl-4-piperidone to yield N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide. The synthesis process has been optimized to increase the yield and purity of the final product.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has been extensively studied in preclinical models for its potential therapeutic applications. It has shown efficacy in inhibiting tumor growth in various cancer types, including breast, colon, and pancreatic cancer. Additionally, N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has been shown to improve glucose metabolism and insulin sensitivity in preclinical models of obesity and type 2 diabetes.
Propiedades
IUPAC Name |
N-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-21(19(23)13-6-4-3-5-7-13)12-15-10-14-8-9-16(24-2)11-17(14)20-18(15)22/h3-11H,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGSGRYHJGZPNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(C=C(C=C2)OC)NC1=O)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


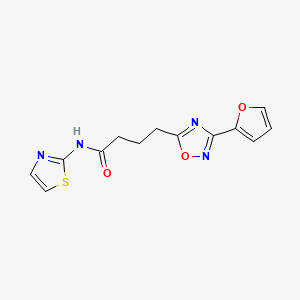

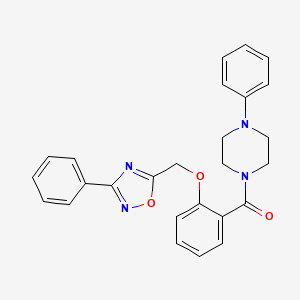
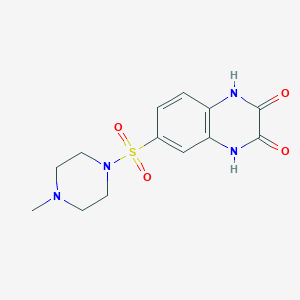

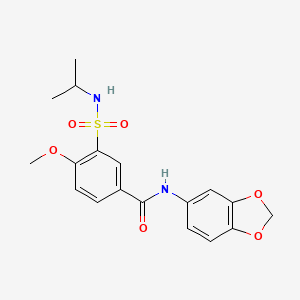

![N-[4-(benzyloxy)phenyl]-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7715234.png)
![4-fluoro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7715246.png)
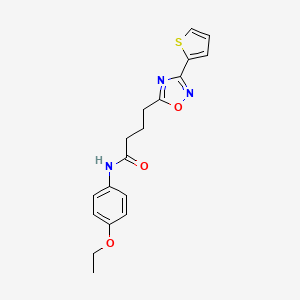
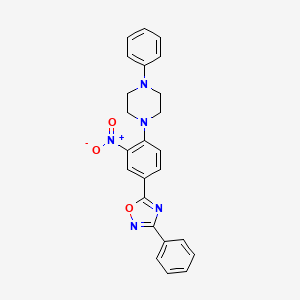
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7715269.png)
